

Spectroscopic Profile of 4,5-Dimethylthiazol-2-amine hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,5-Dimethylthiazol-2-amine
hydrochloride

Cat. No.: B1285463

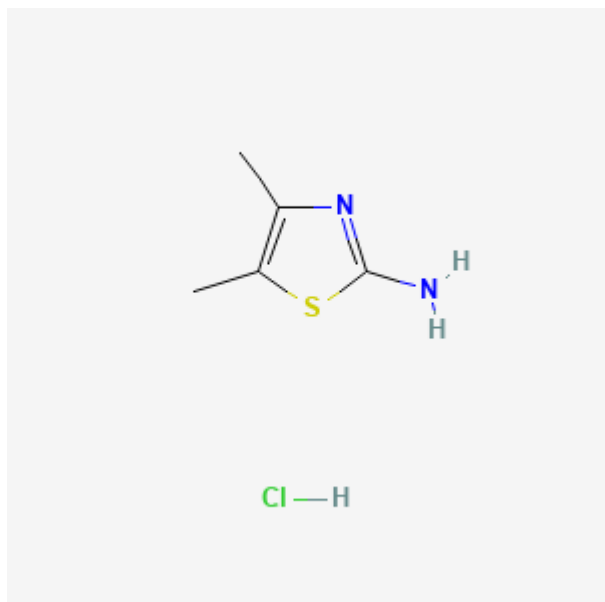
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **4,5-Dimethylthiazol-2-amine hydrochloride** (CAS No: 71574-33-9), a key intermediate in pharmaceutical synthesis. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, alongside standardized experimental protocols.

Chemical Structure and Properties

- IUPAC Name: 4,5-dimethyl-1,3-thiazol-2-amine;hydrochloride
- Molecular Formula: $C_5H_9ClN_2S$
- Molecular Weight: 164.66 g/mol
- Structure:



Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **4,5-Dimethylthiazol-2-amine hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data (Solvent: DMSO- d_6)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.1	s	3H	CH_3 at C4
~2.2	s	3H	CH_3 at C5
~7.5	br s	2H	NH_2 protons
~10.5	br s	1H	HCl proton (NH^+)

Table 2: ^{13}C NMR Spectroscopic Data (Solvent: DMSO- d_6)

Chemical Shift (δ) ppm	Assignment
~11	CH ₃ at C4
~14	CH ₃ at C5
~115	C5
~130	C4
~168	C2 (C=N)

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data (ATR)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	N-H stretching (amine and hydrochloride)
3000 - 2850	Medium	C-H stretching (methyl groups)
~1640	Strong	C=N stretching (thiazole ring)
~1580	Medium	N-H bending
~1450	Medium	C-H bending (methyl groups)
~1250	Medium	C-N stretching

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Proposed Fragment
128	High	$[M-HCl]^+$, Molecular ion of the free base
113	Moderate	$[M-HCl-CH_3]^+$, Loss of a methyl group
85	Moderate	Fragmentation of the thiazole ring
42	High	$[CH_3-C\equiv N]^+$ or other small fragments

Note: The fragmentation pattern can be influenced by the ionization technique used. Electrospray ionization (ESI) would likely show a prominent protonated molecular ion of the free base at m/z 129.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of **4,5-Dimethylthiazol-2-amine hydrochloride** is dissolved in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO- d_6 .^[1] The solution is then transferred to a 5 mm NMR tube. 1H and ^{13}C NMR spectra are acquired on a 300 MHz or higher field spectrometer. For 1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled pulse sequence is typically used.

Infrared (IR) Spectroscopy

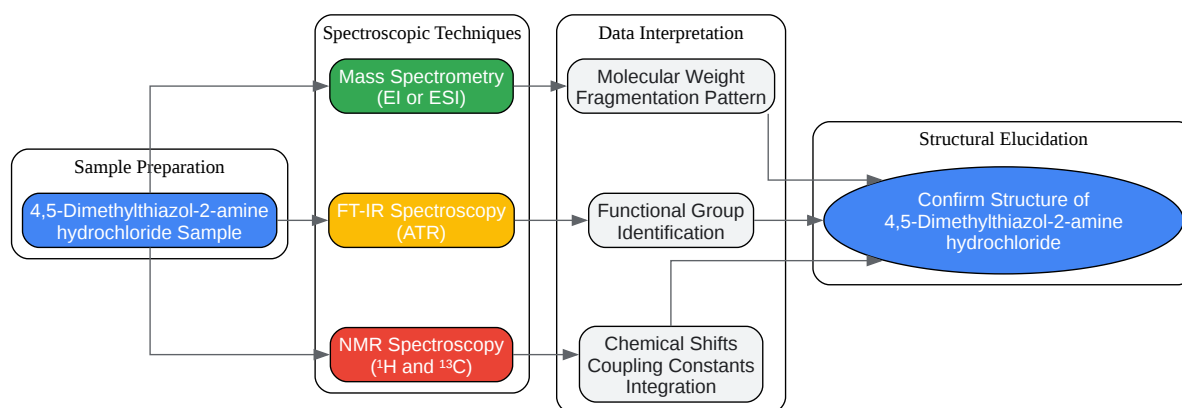
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal, and firm pressure is applied to ensure good contact. The spectrum is recorded over a range of 4000-400 cm^{-1} . Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

Mass Spectrometry (MS)

For Electron Ionization (EI) Mass Spectrometry, a small amount of the sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe. The sample is then vaporized and bombarded with a beam of high-energy electrons (e.g., 70 eV). The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected. For Electrospray Ionization (ESI), the sample is first dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ESI source via infusion or through a liquid chromatograph.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **4,5-Dimethylthiazol-2-amine hydrochloride**.



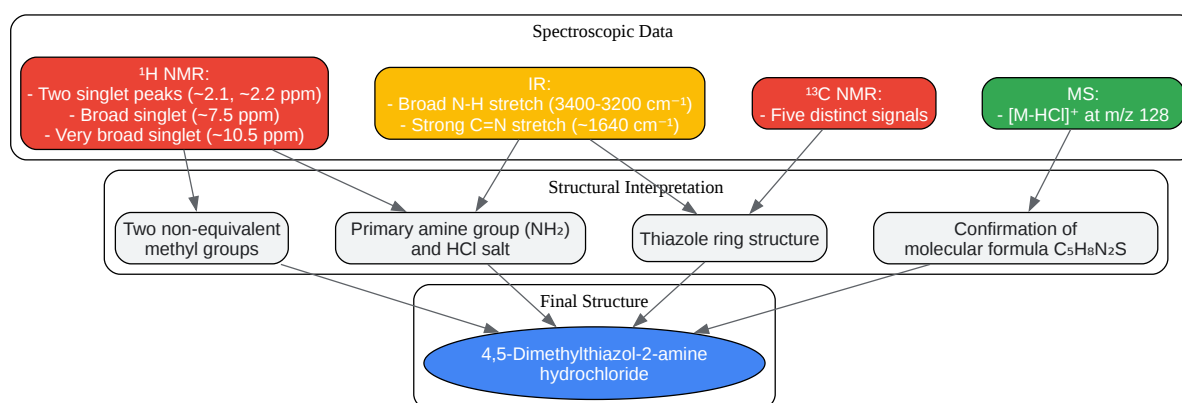
[Click to download full resolution via product page](#)

Caption: A logical workflow for the spectroscopic analysis and structural confirmation.

Signaling Pathways and Logical Relationships

As a small organic intermediate, **4,5-Dimethylthiazol-2-amine hydrochloride** is not typically involved in complex biological signaling pathways itself. However, it serves as a crucial building block in the synthesis of more complex molecules that may have biological activity. The logical relationship in its analysis follows a deductive process where each spectroscopic technique provides a piece of the structural puzzle.

The following diagram illustrates the logical relationship between the spectroscopic data and the deduced structural features of the molecule.



[Click to download full resolution via product page](#)

Caption: Logical deduction of the chemical structure from spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4,5-Dimethylthiazol-2-amine hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1285463#spectroscopic-analysis-of-4-5-dimethylthiazol-2-amine-hydrochloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com